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molecular formula C10H9NO3 B181867 Methyl 4-(cyanomethoxy)benzoate CAS No. 137988-24-0

Methyl 4-(cyanomethoxy)benzoate

Cat. No. B181867
M. Wt: 191.18 g/mol
InChI Key: ISLSUSBRICMLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879893B2

Procedure details

To a mixture of methyl 4-hydroxybenzoate (30.0 g, 0.20 mol), sodium iodide (30.0 g, 0.20 mol) and potassium carbonate (27.6 g, 0.20 mol) in acetone (2000 mL) was added chloroacetonitrile (14.9 g, 0.20 mol). The mixture was stirred at RT for 3 days. Water was added and the mixture was acidified with 1N hydrochloric acid and the mixture was extracted with diethyl ether. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in acetone and chloroacetonitrile (6.04 g, 0.08 mol), sodium iodide (12.0 g, 0.08 mol) and potassium carbonate (11.1 g, 0.08 mol) were added and the mixture was stirred for 16 hours at RT and at 60° C. More chloroacetonitrile was added until the conversion was 97%. Water was added and the mixture was acidified with 1N hydrochloric acid and the mixture was extracted with diethyl ether. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford methyl 4-cyanomethyloxybenzoate in quantitative yield. This compound was used without further purification in the following step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
27.6 g
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
14.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.04 g
Type
reactant
Reaction Step Seven
Quantity
12 g
Type
reactant
Reaction Step Seven
Quantity
11.1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:21][C:22]#[N:23].Cl>CC(C)=O.O>[C:22]([CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)#[N:23] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2000 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
14.9 g
Type
reactant
Smiles
ClCC#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
6.04 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
12 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours at RT and at 60° C
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)COC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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